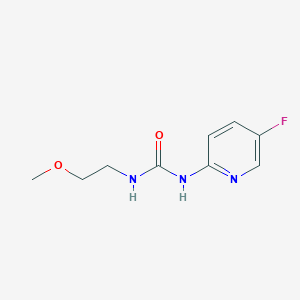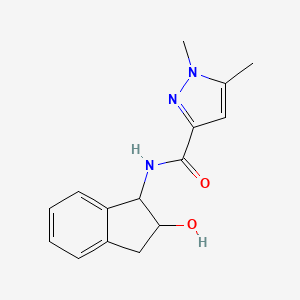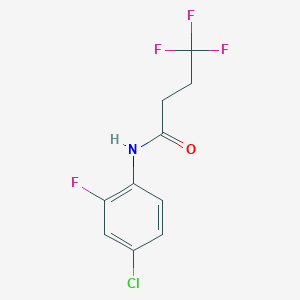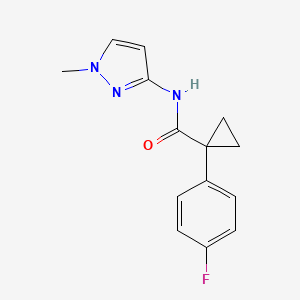
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a fluoropyridine moiety and a methoxyethyl group attached to the urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 5-fluoropyridine-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(5-Bromopyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a bromine atom instead of fluorine.
1-(5-Methylpyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FN3O2 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C9H12FN3O2/c1-15-5-4-11-9(14)13-8-3-2-7(10)6-12-8/h2-3,6H,4-5H2,1H3,(H2,11,12,13,14) |
InChI Key |
APPPUJHPTOGABL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=NC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B12238997.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239001.png)



![2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239023.png)
![1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B12239030.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12239033.png)

![1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12239036.png)

![4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine](/img/structure/B12239052.png)
![8-[2-(2-Fluorophenoxy)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12239057.png)
![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12239064.png)
